molecular formula C8H8N2O2 B2934566 7-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 105202-20-8; 26215-14-5

7-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2934566
CAS No.: 105202-20-8; 26215-14-5
M. Wt: 164.164
InChI Key: RUZXDTHZHJTTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Benzoxazinone (B8607429) Heterocycles in Chemical Biology

Benzoxazinone heterocycles represent a significant class of compounds that have garnered considerable interest in the fields of medicinal chemistry and chemical biology. wisdomlib.orgontosight.ai Historically, the study of benzoxazinones was spurred by the isolation of naturally occurring derivatives from plants, particularly those in the Gramineae (Poaceae) family, such as maize and rye. nih.gov Compounds like 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), were identified as key allelochemicals involved in plant defense mechanisms. nih.govacs.org These natural products exhibit a range of interesting biological activities, including phytotoxic, antimicrobial, antifungal, antifeedant, and insecticidal properties. nih.gov

The diverse biological activities associated with the benzoxazinone scaffold have established it as a "privileged structure" in medicinal chemistry. researchgate.net This has motivated extensive research into the synthesis and evaluation of a wide array of benzoxazinone derivatives. researchgate.netmdpi.com These synthetic efforts have led to the discovery of compounds with potential therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial activities. ontosight.airesearchgate.netresearchgate.netdntb.gov.uajddtonline.info The versatility of the benzoxazinone core allows for structural modifications that can modulate its biological profile, making it a valuable template for the development of new pharmaceutical agents and agrochemicals. ontosight.aiacs.orgmdpi.com The fusion of a benzene (B151609) ring with an oxazine (B8389632) ring creates a stable heterocyclic system that serves as a foundation for constructing complex and biologically active molecules. ontosight.airesearchgate.net

Overview of 7-amino-2H-1,4-benzoxazin-3(4H)-one as a Key Synthetic Intermediate

Within the extensive family of benzoxazinones, this compound has emerged as a particularly important compound, valued for its role as a key synthetic intermediate. chemimpex.comchemimpex.com Its structure, featuring a reactive amino group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules with specific functionalities. chemimpex.com This compound serves as a crucial precursor in the development of novel therapeutic agents and crop protection products. chemimpex.com

In the pharmaceutical sector, this compound is utilized in the synthesis of various bioactive molecules. chemimpex.com For instance, the benzoxazinone core is a feature in compounds designed as anticonvulsant agents. nih.gov Research has shown that derivatives synthesized from related benzoxazinone structures exhibit potent anticonvulsant effects in preclinical models. nih.gov Furthermore, the core structure is integral to the development of treatments for neurodegenerative diseases. nih.gov In agricultural chemistry, related benzoxazinone derivatives, such as 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, are key intermediates in the synthesis of herbicides. The adaptability of the this compound scaffold allows for its incorporation into a wide range of molecules designed to interact with specific biological targets. chemimpex.com

Structural Features and Nomenclature of this compound

The chemical identity of this compound is defined by its distinct molecular structure. It is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a 1,4-oxazine-3-one ring. ontosight.airesearchgate.net The systematic name, this compound, precisely describes its features: an amino group (-NH₂) substituted at the 7th position of the benzoxazinone core. The "2H" and "4H" designations indicate the positions of saturation in the oxazine ring, and the "-3(4H)-one" specifies a carbonyl group at the 3rd position. nih.govuni.lu

The compound is also known by synonyms such as 7-Amino-4H-benzo scbt.comglpbio.comoxazin-3-one. chemimpex.com Its fundamental properties, including molecular formula and weight, are critical for its identification and use in research and synthesis.

Chemical Identity of this compound

Identifier Value Source
CAS Number 26215-14-5 chemimpex.comscbt.com
Molecular Formula C₈H₈N₂O₂ chemimpex.comscbt.com
Molecular Weight 164.16 g/mol chemimpex.comscbt.com
InChI Key RUZXDTHZHJTTRO-UHFFFAOYSA-N uni.lu
SMILES C1C(=O)NC2=C(O1)C=C(C=C2)N uni.lu
Appearance Tan colored crystalline solid chemimpex.com

| Melting Point | 219 - 225 °C | chemimpex.com |

Table of Mentioned Compounds

Compound Name Synonym(s)
This compound 7-Amino-4H-benzo scbt.comglpbio.comoxazin-3-one
2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one DIBOA
2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one DIMBOA
6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one -

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZXDTHZHJTTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949088
Record name 7-Amino-2H-1,4-benzoxazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26215-14-5
Record name 7-Amino-2H-1,4-benzoxazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 7 Amino 2h 1,4 Benzoxazin 3 4h One and Its Derivatives

Catalytic Hydrogenation Approaches for 7-amino-2H-1,4-benzoxazin-3(4H)-one Synthesis

Catalytic hydrogenation is a widely employed and efficient method for the synthesis of this compound, primarily through the reduction of a corresponding nitro precursor. This approach is favored for its high yields and selectivity.

Reduction of Nitro Precursors

The synthesis of the target amino compound often begins with the preparation of a nitro-substituted benzoxazinone (B8607429). For instance, 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one serves as a key intermediate. This precursor is typically synthesized by the nitration of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5°C), achieving yields of approximately 75–80%.

The subsequent and final step is the catalytic hydrogenation of the nitro group to an amino group. This reduction is a critical transformation that leads directly to the desired this compound or its derivatives. For example, the hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one yields 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. Similarly, other nitro-substituted benzoxazinones can be effectively reduced to their corresponding amino derivatives.

Role of Catalysts and Optimized Reaction Conditions

The choice of catalyst and reaction conditions is paramount for the successful and efficient reduction of the nitro group without affecting other functional groups in the molecule.

Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for the hydrogenation of nitro compounds. researchgate.netrsc.orgtandfonline.comacs.org The reaction is typically carried out using hydrogen gas at atmospheric or slightly elevated pressures (1–3 atm) in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at temperatures ranging from 25–50°C. This method generally provides high yields, often exceeding 90%. The efficiency of Pd/C catalysts can be influenced by the properties of the carbon support and the palladium particle size. researchgate.netresearchgate.net In some cases, transfer hydrogenation using ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) as the hydrogen source in the presence of Pd/C also yields excellent results. researchgate.nettandfonline.com

Raney Nickel (Raney Ni): Raney Nickel is another robust catalyst for this transformation. It is particularly useful for the selective reduction of nitro groups in the presence of other reducible functionalities. mdma.chgoogle.com The hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Ni has been optimized at 80°C and 6 MPa of hydrogen pressure, achieving yields greater than 95%. Formic acid can also be used as a hydrogen donor in conjunction with Raney Ni for the rapid and selective reduction of nitro compounds at room temperature. mdma.ch

The table below summarizes the typical catalysts and conditions for the reduction of nitro-precursors.

CatalystHydrogen SourceSolvent(s)Temperature (°C)PressureTypical Yield (%)
10% Pd/CHydrogen gasEthanol, Ethyl Acetate25-501-3 atm>90
Raney NiHydrogen gasNot specified806 MPa>95
Pd/CAmmonium formate / Hydrazine hydrateNot specifiedNot specifiedNot specifiedup to >99
Raney NiFormic acidMethanolRoom TemperatureAtmospheric80-90

Multi-step Organic Synthesis Strategies for Benzoxazinone Core Formation

The construction of the fundamental 1,4-benzoxazinone ring system can be achieved through various multi-step synthetic strategies, offering flexibility in introducing different substituents.

Cyclization Reactions

A straightforward and common method for forming the benzoxazinone core is the reaction of a 2-aminophenol (B121084) with a haloacetyl chloride, such as chloroacetyl chloride. researchgate.netijsr.net This reaction proceeds through an initial N-acylation of the 2-aminophenol to form an intermediate, which then undergoes an intramolecular cyclization to yield the 2H-1,4-benzoxazin-3(4H)-one. researchgate.netijsr.net The cyclization step is typically promoted by a base, such as potassium carbonate, in a solvent like DMF. researchgate.net This method is versatile and allows for the synthesis of a variety of substituted benzoxazinones by using appropriately substituted 2-aminophenols. ijsr.net

Smiles Rearrangement Approaches for 1,4-Benzoxazinone Derivatives

The Smiles rearrangement offers a powerful and novel route to substituted 1,4-benzoxazinones. semanticscholar.orgresearchgate.netumich.edu This intramolecular nucleophilic aromatic substitution involves the reaction of a substituted 2-chlorophenol (B165306) with an N-substituted 2-chloroacetamide (B119443) in the presence of a base like potassium carbonate to form an intermediate ether. semanticscholar.orgijsr.net This intermediate then undergoes a base-mediated cyclization, often using a stronger base like cesium carbonate in DMF, to afford the 1,4-benzoxazinone derivative via the Smiles rearrangement. semanticscholar.orgresearchgate.net A key feature of this rearrangement is the migration of the aryl group, leading to the formation of the heterocyclic ring. semanticscholar.org This method has been shown to be effective for producing a wide range of substituted 1,4-benzoxazinones in good to excellent yields. semanticscholar.orgresearchgate.net

The general scheme for the Smiles rearrangement in this context is as follows: Step 1: O-Alkylation A substituted 2-chlorophenol reacts with an N-substituted 2-chloroacetamide. Step 2: Cyclization via Smiles Rearrangement The resulting N-substituted-2-(2-chlorophenoxy)acetamide undergoes intramolecular cyclization. semanticscholar.org

O-alkylation and Reductive Cyclization Pathways

An alternative strategy involves the O-alkylation of a 2-nitrophenol (B165410) followed by reductive cyclization. researchgate.net In this approach, a 2-nitrophenol is first reacted with an α-haloester, such as methyl 2-bromoalkanoate, to form a 2-nitro ester intermediate. researchgate.net This intermediate is then subjected to a reductive cyclization step. The reduction of the nitro group to an amine is carried out simultaneously with the cyclization to form the lactam ring of the benzoxazinone. A common reagent system for this transformation is iron powder in acetic acid, which is effective and compatible with various functional groups. researchgate.net This pathway provides a "green" and efficient route to 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. researchgate.net

The table below summarizes the multi-step synthesis strategies.

StrategyKey ReactantsKey IntermediatesReaction Conditions
Cyclization2-aminophenol, Chloroacetyl chlorideN-(2-hydroxyphenyl)-2-chloroacetamideBase (e.g., K₂CO₃), Solvent (e.g., DMF)
Smiles RearrangementSubstituted 2-chlorophenol, N-substituted 2-chloroacetamideN-substituted-2-(2-chlorophenoxy)acetamideBase (e.g., K₂CO₃ for alkylation, Cs₂CO₃ for cyclization), Solvent (e.g., ACN, DMF)
O-alkylation and Reductive Cyclization2-nitrophenol, α-haloester2-(2-nitrophenoxy)alkanoateBase for alkylation; Fe/Acetic Acid for reductive cyclization

Introduction of Substituents on the Benzoxazinone Ring System

The functionalization of the 2H-1,4-benzoxazin-3(4H)-one core is essential for modulating its physicochemical properties and biological activity. Various substituents can be introduced at different positions of the benzoxazinone ring.

The amino group at the 7-position of the benzoxazinone ring is a key site for derivatization. One common strategy involves the reduction of a nitro group to an amine. For instance, 7-amino-4-substituted-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-ones can be prepared by reducing the corresponding 7-nitro precursor using hydrogen gas with a palladium on carbon (Pd/C) catalyst. jst.go.jp This is then followed by amidation with a substituted acyl chloride to yield the final product. jst.go.jp

Another approach begins with 2-amino-5-nitrophenol (B90527) to synthesize a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones. nih.gov This highlights the versatility of the amino group for introducing a wide range of functionalities.

Halogenation and nitration are fundamental reactions for substituting the benzoxazinone ring. Bromination of 2H-1,4-benzoxazin-3(4H)-one with bromine in glacial acetic acid initially yields the 6-bromo derivative, and further reaction leads to the 6,7-dibromo compound. researchgate.net In contrast, nitration has been reported to produce the 6-nitro and subsequently the 6,8-dinitro derivatives. researchgate.net Nitration of a 6-chloro-2H-1,4-benzoxazin-3(4H)-one results in the 6-chloro-7-nitro derivative. researchgate.net

The synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one can also be achieved by reducing 4-bromo-2-nitrophenol, followed by ring closure with chloroacetyl chloride under basic conditions. ijsr.net The introduction of a nitro group is often a precursor step for creating an amino group, as seen in the synthesis of 7-amino derivatives where a nitro group is first introduced and then reduced. jst.go.jpchemimpex.com For example, 7-nitro-2H-1,4-benzoxazin-3(4H)-one is a key intermediate for various bioactive compounds. chemimpex.com

Table 1: Halogenation and Nitration Reactions

Starting MaterialReagents and ConditionsProductReference
2H-1,4-benzoxazin-3(4H)-oneBromine, glacial acetic acid6-Bromo-2H-1,4-benzoxazin-3(4H)-one researchgate.net
6-Bromo-2H-1,4-benzoxazin-3(4H)-oneBromine, glacial acetic acid6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one researchgate.net
2H-1,4-benzoxazin-3(4H)-oneNitrating agent6-Nitro-2H-1,4-benzoxazin-3(4H)-one researchgate.net
6-Nitro-2H-1,4-benzoxazin-3(4H)-oneNitrating agent6,8-Dinitro-2H-1,4-benzoxazin-3(4H)-one researchgate.net
6-Chloro-2H-1,4-benzoxazin-3(4H)-oneNitrating agent6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one researchgate.net
4-Bromo-2-nitrophenol1. SnCl2·2H2O, HCl; 2. Chloroacetyl chloride, base6-Bromo-2H-1,4-benzoxazin-3(4H)-one ijsr.net

Alkylation and acylation reactions are commonly employed to modify the nitrogen atom at the 4-position of the benzoxazinone ring. Alkylation can be achieved by reacting the N-H benzomorpholinone intermediate with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). ijsr.net

Acylation is another key functionalization strategy. For instance, the synthesis of novel 2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one derivatives involves condensation, reduction, O-alkylation, and Smiles rearrangement, starting from materials like 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride. ijsr.net A one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-one derivatives has been developed through the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by a copper(I)-catalyzed intramolecular C-N bond coupling. ijsr.netsemanticscholar.org This method allows for the convenient introduction of diverse substituents at the 4-position. ijsr.netsemanticscholar.org

Table 2: Alkylation and Acylation Methods

Reaction TypeStarting MaterialReagents and ConditionsProductReference
AlkylationNH benzomorpholinone intermediateAlkyl halide, K2CO3, DMFN-alkylated 2H-1,4-benzoxazin-3(4H)-one ijsr.net
Acylation/One-pot synthesis2-(o-haloaryloxy)acyl chlorides, primary aminesCu(I) catalyst, ligand, base, solvent4-substituted 2H-1,4-benzoxazin-3(4H)-ones ijsr.netsemanticscholar.org

Green Chemistry Approaches and Efficient Synthesis Protocols

In recent years, there has been a significant shift towards developing environmentally friendly and efficient synthetic methods for 2H-1,4-benzoxazin-3(4H)-one derivatives. One such approach utilizes a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea (B33335) for the one-pot synthesis of these compounds from 2-aminophenols and 2-bromoalkanoates at room temperature, without the need for an additional catalyst or base. arkat-usa.org

Another efficient method involves the Smiles rearrangement. A novel synthesis of substituted 1,4-benzoxazinones has been described where N-substituted 2-chloroacetamides react with substituted 2-chlorophenols in the presence of cesium carbonate in refluxing DMF to give excellent yields. semanticscholar.orgresearchgate.net Furthermore, a simple and effective route for synthesizing 2H-1,4-benzoxazin-3-(4H)-ones involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using iron in acetic acid, which is compatible with various functional groups. ijsr.net

Copper-catalyzed reactions have also emerged as a powerful tool. A one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by copper(I) iodide (CuI) offers a convenient and efficient route to a variety of substituted benzoxazinones. researchgate.net This method avoids the use of expensive palladium catalysts. researchgate.netsemanticscholar.org

Table 3: Green and Efficient Synthesis Protocols

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesReference
Deep Eutectic Solvent (DES) Synthesis2-Aminophenols, 2-bromoalkanoatesCholine chloride/urea DES, room temperatureNo catalyst or base needed, environmentally friendly arkat-usa.org
Smiles RearrangementN-substituted 2-chloroacetamides, 2-chlorophenolsCesium carbonate, refluxing DMFExcellent yields, novel derivatives semanticscholar.orgresearchgate.net
Reductive Cyclization2-(2-nitrophenoxy)acetonitrile adductsFe/acetic acidSimple, compatible with various functional groups ijsr.net
Copper-Catalyzed Cascade Reactiono-Halophenols, 2-halo-amidesCuIOne-pot, avoids expensive catalysts researchgate.net

Spectroscopic and Analytical Characterization Techniques in 7 Amino 2h 1,4 Benzoxazin 3 4h One Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and bonding within a compound. For 7-amino-2H-1,4-benzoxazin-3(4H)-one, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ¹H-NMR and ¹³C-NMR are fundamental for the structural confirmation of benzoxazinone (B8607429) derivatives. asianpubs.orgsemanticscholar.org

¹H-NMR (Proton NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons in the oxazine (B8389632) ring, and the protons of the amino (-NH₂) and amide (-NH-) groups. semanticscholar.org For example, in related substituted 2H-1,4-benzoxazin-3(4H)-ones, the methylene protons of the oxazine ring typically appear as a singlet around δ 4.5-4.8 ppm. asianpubs.orgsemanticscholar.org The aromatic protons exhibit complex splitting patterns in the range of δ 6.7-7.5 ppm, with the exact shifts depending on the substitution pattern. semanticscholar.org

¹³C-NMR spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon of the lactam ring is particularly characteristic, typically appearing far downfield around δ 164-166 ppm. asianpubs.orgsemanticscholar.org The carbon atoms of the benzene ring appear in the aromatic region (δ 115-146 ppm), while the methylene carbon of the oxazine ring is found further upfield (around δ 67 ppm). asianpubs.orgsemanticscholar.org

¹⁹F-NMR is a specialized NMR technique used when a fluorine atom is present in the molecule. For fluorinated derivatives of this compound, such as 7-fluoro- or 6-fluoro analogs, ¹⁹F-NMR is crucial for confirming the position and chemical environment of the fluorine substituent. acs.orgepa.gov

Interactive Table: Representative NMR Data for Substituted 2H-1,4-Benzoxazin-3(4H)-one Derivatives

This table presents typical chemical shifts (δ) in ppm for derivatives of the core structure, illustrating the data obtained from NMR analysis. The solvent is CDCl₃ unless otherwise noted.

CompoundNucleusChemical Shift (δ, ppm) and MultiplicityReference
4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one¹H-NMR2.24 (s, 3H, -CH₃), 4.69 (s, 2H, -OCH₂-), 5.13 (s, 2H, -NCH₂Ph), 6.67-6.80 (m, 3H, Ar-H), 7.23-7.32 (m, 5H, Ar-H) semanticscholar.org
¹³C-NMR20.7, 45.0, 67.8, 115.5, 117.6, 123.3, 126.2, 126.6, 127.5, 128.9, 134.1, 136.1, 145.1, 164.6 semanticscholar.org
2H-1,4-Benzoxazin-3(4H)-one (in DMSO-d₆)¹H-NMR4.55 (s, 2H, -CH₂-), 6.87-6.96 (m, 4H, Ar-H), 10.71 (s, 1H, -NH-)
4-Propyl-2H-benzo[b] asianpubs.orgsemanticscholar.orgoxazin-3(4H)-one¹H-NMR0.98 (t, 3H), 1.69-1.71 (m, 2H), 3.89 (t, 2H), 4.59 (s, 2H), 6.99-7.01 (m, 4H, Ar-H) asianpubs.org
¹³C-NMR11.3, 20.5, 42.7, 67.7, 115.0, 117.2, 122.8, 123.8, 128.6, 145.5, 164.4 asianpubs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for key structural features. semanticscholar.org The most prominent absorption bands include a strong peak for the carbonyl (C=O) group of the lactam ring, typically found in the range of 1680-1700 cm⁻¹. asianpubs.org The N-H stretching vibrations of the primary amino group (-NH₂) and the secondary amide (-NH-) group appear as distinct bands in the region of 3100-3400 cm⁻¹. Other characteristic peaks include C-O stretching for the ether linkage and C-H stretching for the aromatic and methylene groups. asianpubs.org

Interactive Table: Characteristic IR Absorption Bands for 2H-1,4-Benzoxazin-3(4H)-one and Derivatives (cm⁻¹)

This table highlights key functional group frequencies observed in the IR spectra of the benzoxazinone core structure.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
N-H (Amide/Amine)Stretch3180 - 3370
C-H (Aromatic)Stretch3010 - 3090 semanticscholar.org
C-H (Aliphatic)Stretch2850 - 2990 asianpubs.org
C=O (Lactam)Stretch1654 - 1699 asianpubs.org
C-O (Ether)Stretch~1270 asianpubs.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula for this compound is C₈H₈N₂O₂, corresponding to a molecular weight of approximately 164.16 g/mol . scbt.com

Different ionization techniques can be used. Electron Ionization (EI) often leads to extensive fragmentation, providing structural information, while softer ionization methods like Electrospray Ionization (ESI) typically show a prominent molecular ion peak (e.g., [M+H]⁺ at m/z 165), confirming the molecular weight. asianpubs.orgsemanticscholar.orguni.lu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures, such as identifying metabolites of benzoxazinone derivatives in biological samples. acs.orgnih.gov

Interactive Table: Mass Spectrometry Data for this compound and Related Compounds

CompoundTechniqueObserved Ion (m/z)Inferred InformationReference
7-amino-4H-1,4-benzoxazin-3-onePredicted MS[M+H]⁺ = 165.06586Molecular Weight Confirmation uni.lu
4-Propyl-2H-benzo[b] asianpubs.orgsemanticscholar.orgoxazin-3(4H)-oneESI-MS[M+1]⁺ = 192Molecular Weight Confirmation asianpubs.org
4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-oneEI-MSM⁺ = 253Molecular Weight & Fragmentation semanticscholar.org
2-acetylamino-7-hydroxy-3H-phenoxazin-3-oneHPLC-APCI-MS[M+H]⁺ = 271Metabolite Identification scispace.com

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, liquid chromatography techniques are paramount for assessing purity after synthesis and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. In the context of this compound research, HPLC is crucial for monitoring the progress of chemical reactions and for determining the purity of the final product. nih.govresearchgate.net A typical HPLC setup for benzoxazinone analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector, as the benzoxazinone structure contains a chromophore that absorbs UV light. researchgate.net The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 μm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. While specific UPLC methods for this compound are not detailed in the provided search results, this modern technique is highly applicable. Its superior separation efficiency would be advantageous for resolving complex mixtures, such as separating the target compound from closely related impurities or analyzing its presence in complex biological matrices. The principles are similar to HPLC but operate at higher pressures to accommodate the smaller particle size columns. A related technique, Ultra-Fast Liquid Chromatography (UFLC), has been successfully used for the rapid analysis of amino acids, demonstrating the power of such high-efficiency systems. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, including the synthesis of this compound. libretexts.org This method offers a rapid, straightforward, and cost-effective means to qualitatively track the transformation of reactants into products. libretexts.org By taking small samples (aliquots) from the reaction mixture at different times and spotting them on a TLC plate, chemists can visually assess the reaction's advancement. libretexts.org

The fundamental principle of TLC involves the separation of a mixture's components based on their differential partitioning between a stationary phase (commonly a silica (B1680970) gel plate) and a mobile phase (a solvent or solvent mixture). asianpubs.org In the context of synthesizing this compound, a key step often involves the reduction of a nitro-substituted precursor. TLC is instrumental in confirming the disappearance of the starting material and the emergence of the desired amino product. asianpubs.org

To effectively monitor a reaction, three lanes are typically spotted on a TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org This allows for a clear comparison and helps in identifying the spots corresponding to the reactant and the product. libretexts.org The separation is visualized, often under UV light, and the relative positions of the spots, known as their retention factor (Rf) values, are compared. asianpubs.org A successful reaction is indicated by the disappearance of the starting material's spot and the appearance of a new spot for the product in the reaction mixture lane. libretexts.org

The selection of an appropriate mobile phase is crucial for achieving good separation. For compounds related to this compound, various solvent systems can be employed. The polarity of the mobile phase is a key parameter that influences the Rf values of the compounds.

Below is a table summarizing typical TLC data for compounds involved in the synthesis of this compound and related structures.

Compound NameMobile Phase SystemStationary PhaseApproximate Rf Value
This compoundChloroform/Methanol (3:1 v/v)Silica Gel0.5
6-Bromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acidChloroform/Methanol (3:1 v/v)Silica Gel0.43
6,8-Dibromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acidChloroform/Methanol (3:1 v/v)Silica Gel0.39
2-[4-Methylphenyl]-4-oxo-3(4H)-quinazolineacetic acidChloroform/Ethyl acetate (B1210297) (1:1 v/v)Silica Gel0.60
2-[3-Methoxyphenyl]-4-oxo-3(4H)-quinazolineacetic acidChloroform/Ethyl acetate (1:1 v/v)Silica Gel0.53

Data sourced from related quinazoline (B50416) synthesis monitoring, illustrating typical mobile phases and separation principles applicable to similar heterocyclic systems. openmedicinalchemistryjournal.com

The ability to obtain results in a short time, often in less than five minutes with low polarity solvents, makes TLC an invaluable tool in the organic synthesis laboratory for determining the completion of a reaction before proceeding with the work-up and purification stages. libretexts.org

Investigation of Biological Activities and Molecular Interactions of 7 Amino 2h 1,4 Benzoxazin 3 4h One and Analogues

Antimicrobial Activity Studies (in vitro focus)

The 1,4-benzoxazin-3-one core structure is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial effects. jst.go.jpchemrj.orgresearchgate.net Analogues of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their efficacy against various microbial pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 1,4-benzoxazine have demonstrated notable antibacterial activity. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of N-unprotected 1,4-benzoxazine derivatives showed activity ranging from low to good against both types of bacteria. researchgate.net It was observed that derivatives containing nitro and trifluoromethyl groups were particularly potent. researchgate.net

In another study, newly synthesized benzoxazinone (B8607429) derivatives containing a piperazine (B1678402) moiety were tested against three Gram-positive strains (Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis) and three Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae). The results indicated good bactericidal activity, suggesting the potential for developing new clinically useful antibacterial compounds.

Furthermore, research on 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govbenzoxazine-6-carboxylic acid analogues revealed potent antibacterial activity against a range of pathogens, including Pseudomonas aeruginosa. researchgate.net The introduction of a fluorine atom into the benzoxazinone structure has been suggested to play a significant role in enhancing antimicrobial properties. researchgate.net

A study on 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) showed it possesses growth inhibitory properties against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazinone Derivatives

Compound/DerivativeBacterial StrainsActivity LevelSource
N-unprotected 1,4-benzoxazine derivatives with nitro and trifluoromethyl groupsGram-positive and Gram-negative bacteriaPotent researchgate.net
4-(3-(dimethylamino-propyl)-4H-benzo[b] nih.govoxazin-3-onesS. aureus, S. epidermidis, B. subtilis, E. coli, P. aeruginosa, K. pneumoniaeGood
9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govbenzoxazine-6-carboxylic acid (DL-8280)Gram-positive and Gram-negative pathogens, including P. aeruginosaPotent researchgate.net
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA)S. aureus, E. coliInhibitory nih.gov

This table is for illustrative purposes and summarizes findings from the text. For detailed data, please refer to the cited sources.

Antifungal Potential against Plant and Human Pathogenic Fungi

The antifungal properties of 1,4-benzoxazin-3-one derivatives have been extensively investigated, showing promise against both plant and human pathogenic fungi.

A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were screened against seven phytopathogenic fungi, including Botrytis cinerea, Phytophthora cactorum, and Fusarium culmorum. nih.gov Several compounds, such as 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its 7-fluoro and N-acetyl derivatives, completely inhibited the mycelial growth of these fungi at a concentration of 200 mg L-1. nih.gov The N-acetyl derivative also showed significant activity at 100 mg L-1 against F. culmorum, P. cactorum, and R. solani. nih.gov

Novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their in vitro antifungal activities against five types of plant pathogenic fungi. frontiersin.orgfrontiersin.org Some of these compounds exhibited considerable activity, with compounds 5L and 5o showing outstanding activity against Gibberella zeae, and compound 5q displaying strong inhibition against Pellicularia sasakii. frontiersin.org

Furthermore, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net Compounds 9 and 10 from this series exhibited the best activity against Candida albicans. researchgate.net The natural compound DIMBOA has also been shown to inhibit the growth of fungi like Saccharomyces cerevisiae. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazinone Derivatives

Compound/DerivativeFungal StrainsActivity LevelSource
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneB. cinerea, P. cactorum, F. culmorum, etc.Complete inhibition at 200 mg L-1 nih.gov
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneF. culmorum, P. cactorum, R. solaniComplete inhibition at 100 mg L-1 nih.gov
1,4-benzoxazin-3-one with acylhydrazone moiety (5L, 5o)Gibberella zeaeOutstanding frontiersin.org
4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (compounds 9, 10)Candida albicansHigh researchgate.net
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA)Saccharomyces cerevisiaeInhibitory nih.gov

This table is for illustrative purposes and summarizes findings from the text. For detailed data, please refer to the cited sources.

Mechanisms of Action against Microbial Targets

The antimicrobial action of 6-amino-2H-1,4-benzoxazin-3(4H)-one and its analogues is believed to involve multiple mechanisms. One proposed mechanism is the disruption of the microbial cell membrane's integrity, which leads to cell lysis and death.

Another key mechanism is enzyme inhibition. For instance, 4H-3,1-benzoxazin-4-ones are known to be inhibitors of serine proteases. This inhibition occurs through the acylation of the enzyme, initiated by a nucleophilic attack of the active site's serine residue on the lactone carbon of the benzoxazinone. Docking studies with novel 2H-1,4-benzoxazin-3(4H)-one derivatives have explored their interaction with glucosamine-6-phosphate synthase, a target enzyme for antimicrobial agents, suggesting this as a potential mechanism of action.

Anticonvulsant Activity Evaluation

Derivatives of this compound have emerged as a promising class of anticonvulsant agents.

In vivo Anticonvulsant Models

The anticonvulsant properties of these compounds have been assessed using various in vivo models. A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were evaluated using the maximal electroshock (MES) test. nih.govscialert.net The most potent compound in this series was 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b), which exhibited an ED50 value of 31.7 mg/kg in the MES test. nih.govscialert.net To further investigate its mechanism, this compound was also tested in the subcutaneous pentylenetetrazole (sc-PTZ) test, the isoniazid (B1672263) test, and the strychnine (B123637) test. nih.gov

Another study synthesized a series of (Z)-2-(substituted aryl)-N-(3-oxo-4-(substituted carbamothioyl)-3,4-dihydro-2H-benzo[b] nih.govoxazin-7-yl) hydrazine (B178648) carboxamides. researchgate.net Their anticonvulsant activity was evaluated using the MES test, scPTZ test, and intraperitoneal thiosemicarbazide (B42300) test. researchgate.net Several compounds in this series showed significant protection in the MES test and considerable activity in the chemically induced seizure tests. researchgate.net

Table 3: Anticonvulsant Activity of a Key Benzoxazinone Derivative

CompoundTest ModelED50Protective Index (PI)Source
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneMES31.7 mg/kg7.2 nih.govscialert.net

This table is for illustrative purposes and summarizes findings from the text. For detailed data, please refer to the cited sources.

Proposed Molecular Mechanisms of Anticonvulsant Action

The precise molecular mechanisms underlying the anticonvulsant activity of this compound analogues are still under investigation. However, some hypotheses have been put forward based on their structural features and performance in various anticonvulsant models.

The effectiveness of some derivatives in both the MES and sc-PTZ tests suggests a broad spectrum of anticonvulsant activity, possibly involving multiple mechanisms. The MES test is indicative of a compound's ability to prevent seizure spread, while the sc-PTZ test suggests an ability to elevate the seizure threshold.

Some studies on related heterocyclic compounds, such as quinazolin-4(3H)-ones, have suggested that their anticonvulsant effects may be mediated through positive allosteric modulation of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com Given the structural similarities, it is plausible that benzoxazinone derivatives could share a similar mechanism of action. Further research, including binding assays and molecular modeling studies, is needed to fully elucidate the molecular targets of these promising anticonvulsant agents.

Anti-inflammatory Activity in Cellular Models

The anti-inflammatory potential of this compound and its derivatives has been a subject of significant investigation. evitachem.com Preclinical studies have indicated that certain derivatives of benzo dntb.gov.uanih.govoxazin-3-one possess anti-inflammatory properties. evitachem.com Research has focused on cellular models to elucidate the mechanisms underlying these effects, particularly concerning inflammatory mediators and key signaling pathways.

Effects on Inflammatory Mediators and Signaling Pathways (e.g., Nrf2-HO-1 pathway)

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert anti-inflammatory effects by modulating critical cellular pathways. Studies in lipopolysaccharide (LPS)-induced BV-2 microglial cells have demonstrated that these compounds can significantly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. dntb.gov.uanih.gov This activation is crucial for cellular defense against oxidative stress, a key component of inflammation.

By activating the Nrf2-HO-1 pathway, these benzoxazinone derivatives help to reduce the production of reactive oxygen species (ROS) induced by LPS and mitigate microglial inflammation. dntb.gov.uanih.gov Further investigations through molecular docking studies suggest that specific derivatives can interact with Nrf2-related binding sites, which may prevent its degradation by Kelch-like ECH-associated protein 1 (Keap1). nih.gov The introduction of a 1,2,3-triazole moiety to the 2H-1,4-benzoxazin-3(4H)-one scaffold has been a successful strategy in synthesizing derivatives with promising anti-inflammatory activity in neuronal cells. nih.govscispace.com These derivatives have been shown to decrease the production of nitric oxide (NO), pro-inflammatory cytokines, and other inflammation-related enzymes. scispace.com

Platelet Aggregation Inhibition Studies (in vitro focus)

The 1,4-benzoxazin-3(4H)-one scaffold has served as a template for the development of potent platelet aggregation inhibitors. These compounds are of interest for their potential in addressing thrombotic events.

Assessment of Antiaggregatory Potency

A number of novel 1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation in vitro. nih.gov In one study, the antiaggregatory activities were tested against ADP-induced platelet aggregation in rabbit arterial blood samples. nih.gov Two compounds, designated 8c and 8d, emerged as the most potent molecules, with IC₅₀ values of 8.99 µM and 8.94 µM, respectively. nih.gov Another study focusing on 4,7-disubstituted-2H-benzo[b] dntb.gov.uanih.gov-oxazin-3(4H)-ones identified a derivative, compound 9u, which exhibited an IC₅₀ value of 9.20 μM, comparable to the positive control, aspirin (B1665792) (IC₅₀=7.07 μM). researchgate.netnih.gov

Inhibitory Potency of 1,4-Benzoxazin-3(4H)-one Derivatives on Platelet Aggregation
CompoundIC₅₀ (µM)Reference
Compound 8c8.99 nih.gov
Compound 8d8.94 nih.gov
Compound 9u9.20 researchgate.netnih.gov
Aspirin (Control)7.07 researchgate.netnih.gov

Exploration of Binding Modes and Target Interactions

Molecular docking studies have been employed to understand how these benzoxazinone derivatives interact with their biological targets. Research suggests that these compounds can act as antagonists for the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. nih.govnih.gov Docking simulations revealed that potent inhibitors like compounds 8c and 8d fit well into the active site of the GPIIb/IIIa receptor. nih.gov This interaction is believed to be the basis for their anti-aggregatory activity, positioning 1,4-benzoxazin-3(4H)-one derivatives as promising lead compounds for the development of new platelet aggregation inhibitors. nih.govnih.gov

Phytotoxicity and Herbicidal Research (Pre-emergent and Agricultural Applications)

Benzoxazinoids, a class of compounds that includes this compound, are recognized as important allelochemicals with significant phytotoxic properties. nih.gov These compounds and their degradation products have been investigated for their potential as natural herbicides for weed control in agriculture. nih.gov

Inhibition of Weed Growth (e.g., Lolium rigidum, Avena fatua, Echinochloa crus-galli)

The herbicidal potential of benzoxazinones has been tested against several problematic weeds. Echinochloa crus-galli (barnyardgrass), a major weed in rice and other crops worldwide, has been a key target. nih.govresearchgate.net Structure-activity relationship studies have been conducted to identify the most effective benzoxazinone structures for inhibiting its growth. nih.gov

Similarly, Avena fatua (wild oat) and Lolium rigidum (rigid ryegrass), two weeds known for affecting cereal crops and developing resistance to conventional herbicides, have been targeted in this research. researchgate.net Studies have evaluated the phytotoxicity of natural benzoxazinones, their degradation products found in soil, and synthetic analogues against these weeds. researchgate.net For instance, the degradation of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) in soil leads to the formation of other compounds, including 6-methoxy-benzoxazolin-2(3H)-one (MBOA) and subsequently 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), which also possess biological activity. nih.govresearchgate.net

The research into aminophenoxazinones, which are derived from the breakdown of benzoxazinones like DIMBOA and 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA), has shown promising phytotoxic activity against weeds such as Lolium rigidum. mdpi.com

Target Weeds in Phytotoxicity Studies of Benzoxazinoids
Weed SpeciesScientific NameSignificanceReference
BarnyardgrassEchinochloa crus-galliMajor weed in rice and 36 other crops worldwide. nih.govresearchgate.net
Wild OatAvena fatuaProblematic weed in cereal crops. researchgate.net
Rigid RyegrassLolium rigidumProblematic weed in cereal crops; has developed herbicide resistance. researchgate.netmdpi.com

Role as Natural Allelochemicals and Degradation Products

Benzoxazinoids, a class of compounds including this compound, are significant as natural allelochemicals, particularly in Gramineae (grass family), as well as in families like Acanthaceae, Ranunculaceae, and Scrophulariaceae. nih.gov These compounds are stored in plant tissues as inactive glucosides. researchgate.net Upon tissue damage by herbivores or pathogens, β-glucosidase enzymes rapidly convert these glucosides into their bioactive aglycone forms, such as 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA). researchgate.net These aglycones exhibit a range of defensive activities, including phytotoxic, antimicrobial, antifeedant, and insecticidal properties. acs.org

The degradation pathway and the resulting products are crucial as they can have different or even enhanced biological activities compared to the parent compounds. nih.gov This cascade of transformations, from the initial glucosides to the final degradation products like APO and AMPO, highlights a complex and dynamic chemical defense system. nih.govscispace.comnih.gov

Table 1: Degradation of Benzoxazinoids and Their Half-Lives in Soil

Precursor Compound Degradation Product(s) Half-Life in Soil Reference
DIBOA BOA ~43 hours scispace.com
BOA APO ~2.5 days scispace.com
DIMBOA MBOA ~31 hours nih.gov
MBOA AMPO ~5 days nih.gov

Selectivity in Agricultural Contexts

The allelopathic properties of benzoxazinoids have significant implications for agriculture, particularly in weed management. nih.gov The use of rye (a known benzoxazinoid producer) as a cover crop or mulch has been shown to effectively suppress the growth of various weeds, such as Chenopodium album. mdpi.com The effectiveness of weed control is often correlated with the benzoxazinoid content of the specific rye cultivar. mdpi.com

The selectivity of benzoxazinoids is a key factor in their agricultural utility. mdpi.com Generally, cereal crops, which naturally produce these compounds, are more tolerant to their effects than many dicotyledonous weeds. mdpi.com However, even maize cells can be affected by DIMBOA. mdpi.com The basis for this selectivity lies in the differential ability of various plant species to detoxify these compounds. nih.govmdpi.com Tolerant species have evolved efficient detoxification mechanisms, primarily involving glycosylation, which converts the toxic aglycones back into inactive glucosides. mdpi.comresearchgate.net

When sensitive plants are exposed to benzoxazinoids like BOA, it can lead to inhibition of germination and growth, and in some cases, plant death. nih.govresearchgate.net The detoxification process in target plants often involves hydroxylation and glucosylation. researchgate.net The ability to rapidly activate these detoxification pathways and extrude the detoxified compounds is a hallmark of tolerant plant species. nih.govresearchgate.net This differential metabolic response is fundamental to the selective weed control observed in agricultural systems utilizing benzoxazinoid-producing cover crops. nih.govmdpi.com

Other Investigated Biological Activities (in vitro and pre-clinical focus)

Antioxidant Activity

Several studies have investigated the antioxidant potential of this compound and its derivatives. A series of synthesized 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones demonstrated significant antioxidant properties in a DPPH free radical scavenging assay. The percent inhibition ranged from 34.45% to 85.93%, which was comparable to the standard antioxidant used in the study. bohrium.com This suggests that the benzoxazinone scaffold is a promising template for the development of new antioxidant agents.

Anticancer Potential in Cell Lines

The anticancer properties of 2H-1,4-benzoxazin-3(4H)-one derivatives have been a subject of considerable research. ontosight.aievitachem.com A study involving 6-amino-2H-1,4-benzoxazin-3(4H)-one (6-ABZ) showed its ability to inhibit the proliferation of human cancer cell lines by inducing apoptosis. At a concentration of 100 µM, 6-ABZ reduced cell viability by up to 70% after 48 hours of treatment.

In another study, a series of 2H-benzo[b] researchgate.netacs.orgoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). nih.govresearchgate.net These compounds were most potent against the A549 lung cancer cell line. nih.govresearchgate.net Specifically, compounds 14b and 14c from this series exhibited strong inhibitory effects with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.govresearchgate.net Further investigation revealed that these compounds induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage and autophagy, which are potential mechanisms for their anticancer effects. nih.govresearchgate.net

Additionally, a group of new nitro-substituted benzoxazinones (3a-k) showed significant cytotoxic potential against HeLa cells. bohrium.com The most active compounds (3a, 3c, and 3k) inhibited cell viability by 28.54% to 44.67%. bohrium.com

Table 2: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Compound/Derivative Cell Line Activity IC50 Value Reference
6-amino-2H-1,4-benzoxazin-3(4H)-one (6-ABZ) Human cancer cell lines Up to 70% reduction in cell viability at 100 µM Not specified
1,2,3-triazole linked derivative (14b) A549 (lung) Inhibition of cell proliferation, induction of apoptosis 7.59 ± 0.31 μM nih.govresearchgate.net
1,2,3-triazole linked derivative (14c) A549 (lung) Inhibition of cell proliferation, induction of apoptosis 18.52 ± 0.59 μM nih.govresearchgate.net
Nitro-substituted benzoxazinone (3c) HeLa Inhibition of cell viability Not specified bohrium.com

Enzyme Inhibition Studies (e.g., Glucosamine-6-phosphate synthase, Acetylcholinesterase, Tyrosine Kinases)

Derivatives of 1,4-benzoxazin-3-one have been investigated as inhibitors of various enzymes.

Acetylcholinesterase (AChE) Inhibition: Several novel series of benzoxazinone derivatives have been synthesized and evaluated for their potential to inhibit human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. nih.govscilit.comresearchgate.net One study reported indole-benzoxazinone derivatives (compounds 7a and 7d) with Ki values of 20.3 ± 0.9 μM and 20.2 ± 0.9 μM, respectively, acting as non-competitive inhibitors. nih.govresearchgate.net Another study synthesized two aryl derivatives, including a benzoxazinone, which showed irreversible inhibition of AChE with Ki values in the low micromolar range. nih.gov

Tyrosine Kinase Inhibition: A novel 1,4-benzoxazin-3-one chemical library was designed and synthesized to screen for inhibitory activity against tyrosine kinases, which are crucial in cancer progression. nih.gov The study reported inhibitory activities against KDR (a type of VEGF receptor) and ABL kinases. nih.gov The development of potent, orally efficacious 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one analogues as inhibitors of VEGF, PDGF, and FGF receptor tyrosine kinases has also been a focus. sci-hub.se

Receptor Modulation (e.g., Dopamine (B1211576) D2 Receptor Antagonism, Serotonin (B10506) Reuptake Inhibition, Mineralocorticoid Receptor Antagonism)

The 1,4-benzoxazin-3-one scaffold has been utilized in the development of compounds that modulate various receptors.

Dopamine D2 Receptor Antagonism and Serotonin Reuptake Inhibition: A derivative, 8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-4H-benzo researchgate.netacs.orgoxazin-(R)-2-methyl-3-one (SLV314), was identified as a potent dopamine D2 receptor antagonist with strong serotonin reuptake inhibition, leading to its selection for clinical development as a potential antipsychotic. acs.org Another compound with a 2H-1,4-Benzoxazin-3(4H)-one scaffold was found to have strong activity against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, marking it as a potential lead for treating complex neuropsychiatric disorders. nih.gov

Mineralocorticoid Receptor (MR) Antagonism: A series of benzoxazin-3-one (B8392483) derivatives were designed as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. acs.org One compound, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n), demonstrated high potency and selectivity, along with a significant antihypertensive effect in preclinical models. acs.org The 1,4-benzoxazin-3-one moiety was identified as a key hydrogen-bonding motif in the interaction with the mineralocorticoid receptor. sci-hub.se

Structure Activity Relationship Sar Studies of 7 Amino 2h 1,4 Benzoxazin 3 4h One Derivatives

Impact of Substituents on Biological Activity

The biological profile of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives is highly dependent on the nature and position of various substituents on the benzoxazinone (B8607429) core. Strategic modifications, including altering the amino group, introducing halogens, and adding alkyl or acyl chains, have profound effects on the potency and selectivity of these compounds.

The position of the amino group on the benzene (B151609) ring of the benzoxazinone scaffold is a critical determinant of biological activity. For instance, studies on the enzymatic halogenation of aminobenzoxazinones have shown differential activity based on the amino group's location; the enzyme BorH can halogenate 6-amino-2H-1,4-benzoxazin-3(4H)-one, but the related enzyme AbeH cannot. nih.gov Conversely, AbeH can halogenate 7-aminoquinoline, while BorH cannot, suggesting that the relative positioning of the heteroatoms and the amino substituent is crucial for substrate recognition by enzymes. nih.gov

Substitution on the amino group itself further modulates activity. A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for anticonvulsant effects. nih.gov The introduction of a benzyl (B1604629) group at the C7-amino position was a key feature for this activity. This demonstrates that converting the primary amine into a secondary amine with a bulky aromatic substituent can confer specific pharmacological properties.

Halogenation, particularly fluorination, of the benzoxazinone ring is a common strategy to enhance biological activity. The introduction of fluorine can alter electronic properties, lipophilicity, and metabolic stability.

In the context of anticonvulsant activity, a fluorine atom on the benzyl substituent of 7-benzylamino derivatives was shown to be highly effective. The compound 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one emerged as the most potent in its series in the maximal electroshock (MES) test. nih.gov

Fluorination also plays a significant role in antifungal and herbicidal activities.

Antifungal Activity : 2-Ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one was identified as one of the most potent antifungal compounds in a study, completely inhibiting the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹. nih.govresearchgate.net

Herbicidal Activity : 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is a key synthetic intermediate for the pre-emergent herbicide flumioxazin. The presence of the C7 fluorine atom is a distinguishing feature from many natural benzoxazinones and is crucial for its herbicidal utility. Studies on related fluorinated benzoxazinones, such as 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (7F-D-DIBOA), have shown high phytotoxicity against weeds with favorable selectivity for crops.

Bromination has also been explored. The synthesis of 6,7-dibromo derivatives of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones has been reported for antifungal screening, indicating that dihalogenation is a viable strategy for activity modulation. nih.gov

The addition of alkyl and acyl groups at various positions, including the C2, C4 (nitrogen), and C7 positions, significantly influences the pharmacological profile of benzoxazinone derivatives.

Alkyl Substituents :

At the C2 position, alkyl groups have been shown to be important for antifungal activity. A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity. nih.govresearchgate.net

At the C4 (N-alkylation) and C7 positions, alkylation has been linked to platelet aggregation inhibition and lipid-lowering effects. nih.govnih.gov For instance, a 4-propyl substituent was present in a series of potent platelet aggregation inhibitors. nih.gov

Acyl Substituents :

At the C4 position (N-acetylation), the introduction of an acetyl group on 2-ethyl-2H-1,4-benzoxazin-3(4H)-one led to a compound that completely inhibited the growth of several fungal strains at 100 mg L⁻¹. nih.govresearchgate.net This suggests that acylation of the ring nitrogen can enhance antifungal potency.

At the C7 position, acyl groups have been investigated for lipid-lowering actions. A series derived from 7-acyl-(2H)-1,4-benzoxazin-3-(4H)-one was synthesized, with 7-(2-methylene butyryl) derivatives showing very potent hypocholesterolemic and hypotriglyceridemic activities. nih.gov

The specific placement of functional groups on the benzoxazinone core is a key determinant of the resulting biological activity, allowing for the fine-tuning of the molecule's properties.

C7 Position : This position is a hotspot for modification.

Amino and substituted amino groups : As discussed, introducing a substituted amino group like 7-benzylamino confers anticonvulsant properties. nih.gov

Acyl groups : Attaching specific acyl groups, such as a 2-methylene butyryl group, results in potent lipid-lowering agents. nih.gov

Aryl groups : The synthesis of 7-aryl-benzo[b] nih.govCurrent time information in Kolkata, IN.oxazin-3(4H)-ones has been explored for generating chemical libraries for biological screening. ijsr.net

C4 Position (Nitrogen) : Functionalization at the ring nitrogen directly impacts the molecule's properties.

Acylation : N-acetylation of certain 2-alkyl derivatives enhances antifungal activity. nih.gov

Alkylation : N-alkylation with groups like propyl or substituted benzylpiperazinyl is crucial for potent platelet aggregation inhibition. nih.gov

C6 Position : This position is also critical for activity.

Amino and Halogen groups : The compound 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is a vital precursor for the herbicide flumioxazin, highlighting the importance of the C6-amino and C7-fluoro substitution pattern. google.com The enzymatic halogenation of 6-amino-2H-1,4-benzoxazin-3(4H)-one further underscores the significance of this position. nih.gov

Aryl-pyrazolyl groups : A series of derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the C6-position were identified as potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonists, demonstrating a role in treating cardiovascular diseases. acs.org

Correlation between Chemical Structure and Pharmacological Profile

The structure-activity relationship of this compound and its analogues reveals clear correlations between specific structural motifs and observed pharmacological effects. The benzoxazinone core acts as a versatile scaffold whose biological activity can be precisely steered by chemical modification.

A primary amino group at C7 provides a synthetic handle for creating diverse derivatives. The conversion of this amine to a secondary benzylamine, particularly one bearing a fluorine atom, is strongly correlated with anticonvulsant activity. nih.gov This suggests that a hydrogen bond donor (the N-H group) and a substituted aromatic ring at this position are key pharmacophoric features for this neurological target.

In contrast, attaching an acyl group at C7, specifically a 7-(2-methylene butyryl) group, combined with alkylation at the C4 nitrogen, correlates with potent lipid-lowering activity. nih.gov This indicates that a different set of structural requirements, likely influencing interactions with metabolic enzymes like HMG-CoA reductase, governs this pharmacological profile.

The introduction of halogens has a pleiotropic effect. A C7-fluoro substituent is a recurring feature in compounds with enhanced biological activity. It boosts the potency of anticonvulsants when placed on a benzylamino side chain and is a key component of potent antifungal agents when combined with a C2-ethyl group. nih.govnih.gov The C6-amino/C7-fluoro substitution pattern is directly linked to herbicidal properties, forming the basis of the commercial herbicide flumioxazin.

Functionalization of the heterocyclic part of the scaffold is also critical. N-acylation at the C4 position enhances antifungal activity, while specific N-alkylation patterns are essential for platelet aggregation inhibition. nih.govnih.gov This highlights the importance of the nitrogen atom's environment for modulating interactions with different biological targets. The combination of modifications at C4 and C7 in 4,7-disubstituted derivatives led to the discovery of potent platelet aggregation inhibitors that act as GPIIb/IIIa receptor antagonists. nih.gov

SAR in Specific Biological Contexts (e.g., Antifungal, Herbicidal, Platelet Aggregation)

The versatility of the 2H-1,4-benzoxazin-3(4H)-one scaffold is evident from the distinct SAR profiles observed for different biological activities.

Antifungal Activity

SAR studies reveal that antifungal potency is significantly influenced by substituents at the C2, C4, and C7 positions.

C2-Alkylation : The presence of a short alkyl chain, such as ethyl, at the C2 position is beneficial for activity. nih.gov

C4-Acylation : Acetylation of the nitrogen at the C4 position (N-acetyl) dramatically enhances potency. The N-acetyl derivative of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one was more effective than its non-acetylated counterpart. nih.govresearchgate.net

C7-Halogenation : A fluorine atom at the C7 position contributes to high antifungal activity. 2-Ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one was among the most potent compounds tested against a panel of phytopathogenic fungi. nih.govresearchgate.net

Compound/DerivativeKey Structural FeaturesAntifungal Activity HighlightsCitations
2-Ethyl-2H-1,4-benzoxazin-3(4H)-one C2-EthylCompletely inhibited R. solani at 100 mg L⁻¹; completely inhibited seven fungi at 200 mg L⁻¹. nih.govresearchgate.net
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one C2-Ethyl, C4-AcetylCompletely inhibited F. culmorum, P. cactorum, and R. solani at 100 mg L⁻¹; showed 72% inhibition of P. cactorum at 20 mg L⁻¹. nih.govresearchgate.net
2-Ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one C2-Ethyl, C7-FluoroCompletely inhibited seven agricultural fungi at 200 mg L⁻¹. nih.govresearchgate.net
1,4-benzoxazin-3-one acylhydrazone derivatives Acylhydrazone moietyShowed good activity against G. zeae, P. sasakii, and P. infestans. nih.gov

Herbicidal Activity

The SAR for herbicidal activity points towards the importance of the hydroxamic acid moiety (or its bioisosteres) and specific substitutions on the aromatic ring.

The synthetic analogue 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), which lacks the C2-hydroxyl group of natural benzoxazinones, has been identified as a highly potent phytotoxin and a promising lead for natural herbicide models. nih.govnih.govresearchgate.net

The degradation product 2-aminophenol (B121084) (APH) also shows significant herbicidal activity. nih.gov

The substitution pattern on the aromatic ring is crucial. The compound 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is a well-known intermediate for the potent herbicide flumioxazin, indicating that the C6-amino and C7-fluoro combination is a key structural element for this activity. google.com

Compound/DerivativeKey Structural FeaturesHerbicidal Activity HighlightsCitations
4-Hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA) 4-Hydroxy group, no C2-substituentHigh inhibitory activity over almost all standard target species; established as a lead for herbicide models. nih.govnih.govresearchgate.net
2-Aminophenoxazin-3-one (APO) Phenoxazinone core (degradation product)High phytotoxicity and stability, suggesting an important ecological role. nih.gov
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one C6-Amino, C7-FluoroKey intermediate in the synthesis of the commercial herbicide flumioxazin. google.com

Platelet Aggregation Inhibition

For antiplatelet activity, SAR studies have focused on 4,7-disubstituted derivatives, which have been shown to act as GPIIb/IIIa antagonists. nih.gov

C4-Substitution : The nature of the substituent on the ring nitrogen is critical. A propyl group was found to be effective. nih.gov

C7-Substitution : A key feature for potent inhibition was the presence of a substituted piperazinyl-methyl group at the C7 position. For example, a 7-((4-benzylpiperazin-1-yl)methyl) substituent yielded a highly active compound. nih.gov

The combination of these substituents at the C4 and C7 positions led to compounds with inhibitory activity comparable to that of aspirin (B1665792). researchgate.netnih.gov

Compound/DerivativeKey Structural FeaturesPlatelet Aggregation Inhibition HighlightsCitations
4,7-Disubstituted-2H-benzo[b] nih.govCurrent time information in Kolkata, IN.oxazin-3(4H)-ones C4-Alkyl (e.g., propyl), C7-Substituted piperazinyl-methylAct as GPIIb/IIIa antagonists. nih.gov
Compound 9u 4-Propyl, 7-((4-benzylpiperazin-1-yl)methyl)Exhibited potent inhibition with an IC₅₀ of 9.20 μM, comparable to aspirin (IC₅₀ = 7.07 μM). researchgate.netnih.gov

Computational Approaches in the Study of 7 Amino 2h 1,4 Benzoxazin 3 4h One

In Silico Analysis of Pharmacokinetic and Pharmacodynamic Properties

Beyond predicting binding, computational methods are used to analyze the pharmacokinetic and pharmacodynamic properties of drug candidates. This in silico analysis, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, helps to predict how a drug will behave in the body.

For derivatives of dntb.gov.uascbt.com-benzoxazin-3-one, ADME analyses have demonstrated favorable pharmacokinetic properties and potential for oral absorption. dntb.gov.ua These studies often assess compliance with criteria such as Lipinski's rule of five and Veber's rules, which are guidelines for predicting drug-likeness. dntb.gov.ua The promising pharmacokinetic profiles suggested by these in silico analyses support the potential for these molecules to be developed as oral drug candidates. dntb.gov.uamdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, unsynthesized compounds. wikipedia.org

Advanced Applications and Future Research Directions for 7 Amino 2h 1,4 Benzoxazin 3 4h One

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a robust starting point for drug discovery. The 2H-benzo[b] Current time information in Bangalore, IN.evitachem.comoxazin-3(4H)-one moiety, the core of 7-amino-2H-1,4-benzoxazin-3(4H)-one, is widely considered such a scaffold. ijsr.netnih.govbenthamscience.com Its structural features allow for versatile chemical modifications, enabling the synthesis of large libraries of derivatives with a wide spectrum of pharmacological properties. nih.gov

The value of this scaffold lies in its proven success; compounds bearing the benzoxazinone (B8607429) moiety have demonstrated anti-inflammatory, antimicrobial, anticancer, and antidepressant activities, among others. ijsr.netnih.govontosight.ai The presence of the amino group at the 7-position of the title compound provides a particularly useful chemical handle. This functional group allows for straightforward synthetic modifications, such as acylation or alkylation, enabling chemists to systematically alter the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets. nih.govjst.go.jp The inherent biological relevance of the core structure, combined with the synthetic accessibility offered by the 7-amino group, solidifies its status as an attractive and privileged starting point for developing new medicines. ijsr.net

Development of Novel Bioactive Compounds based on the this compound Core

The this compound core has been successfully utilized to generate a variety of novel bioactive compounds with potential therapeutic applications across different disease areas. Researchers have strategically modified the 7-amino group to synthesize derivatives targeting specific enzymes and receptors.

A notable example is the development of potent anticonvulsant agents. By synthesizing a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, researchers identified a compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, with significant anticonvulsant activity in preclinical models. nih.gov This work highlights how modifications at the 7-position can tune the molecule's interaction with targets in the central nervous system.

In the field of cardiovascular disease, the scaffold has been employed to create novel and selective thrombin inhibitors. One such derivative, featuring a complex substituent attached via the 7-amino group, exhibited a high potency for thrombin with an inhibition constant (Ki) of 2.6 nM, demonstrating excellent selectivity against other related enzymes like trypsin and factor Xa. acs.org Similarly, the 7-amino intermediate has been key in synthesizing a series of platelet aggregation inhibitors, showcasing the scaffold's versatility in targeting components of the coagulation cascade. jst.go.jp

Furthermore, the general benzoxazinone scaffold has been the basis for creating compounds with potential applications in treating neurodegenerative diseases, cancer, and diabetes. plos.orgnih.govnih.gov For instance, derivatives have been designed as PI3K/mTOR inhibitors for cancer therapy and as glucosidase inhibitors for managing blood sugar. plos.orgnih.gov

Derivative ClassBiological ActivityKey FindingReference
7-Benzylamino-2H-1,4-benzoxazin-3(4H)-onesAnticonvulsantCompound 4b showed an ED50 of 31.7 mg/kg in the maximal electroshock test. nih.gov
7-Amino-substituted 1,4-Benzoxazin-3(4H)-onesThrombin Inhibition (Anticoagulant)Compound 7b was a potent inhibitor with a Ki of 2.6 nM and high selectivity. acs.org
7-Amido-2H-benzo[b] Current time information in Bangalore, IN.evitachem.comoxazin-3(4H)-onesPlatelet Aggregation InhibitionDemonstrated potent anti-platelet aggregation abilities, targeting the GPIIb/IIIa receptor. jst.go.jp
6-Amino-2H-benzo[b] Current time information in Bangalore, IN.evitachem.comoxazin-3(4H)-one DerivativesAnti-inflammatoryCompounds inhibited NO production and reduced ROS in microglial cells. nih.gov
2H-benzo[b] Current time information in Bangalore, IN.evitachem.comoxazin-3(4H)-one-1,2,3-triazole HybridsAnticancerCompounds induced apoptosis and DNA damage in A549 lung cancer cells. nih.gov
Based on the closely related 6-amino isomer, illustrating the utility of the amino group.

Exploration of Mechanisms of Action for Undiscovered Biological Activities

Beyond identifying new bioactive compounds, a critical area of research is to understand their precise mechanisms of action. Modern studies on this compound derivatives increasingly incorporate mechanistic investigations to elucidate how these molecules exert their effects at a cellular and molecular level.

For the anticonvulsant derivatives, initial mechanism-of-action studies involved testing the lead compound in various seizure models (e.g., sc-PTZ, isoniazid (B1672263), and strychnine (B123637) tests) to probe its pharmacological profile and suggest potential interactions with specific neurotransmitter systems or ion channels. nih.gov

More detailed mechanistic work has been performed on anti-inflammatory derivatives based on the related aminobenzoxazinone scaffold. Research showed that these compounds alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS). nih.gov Molecular docking studies further suggested a direct interaction with Keap1, a key protein that regulates Nrf2, providing a clear hypothesis for the observed activity. nih.gov

In the context of anticancer research, derivatives of the parent scaffold were found to induce cell death (apoptosis) in lung cancer cells. nih.gov Further investigation revealed that this effect was linked to an elevation of intracellular ROS levels, subsequent DNA damage, and the induction of autophagy, painting a detailed picture of the compound's cytotoxic mechanism. nih.gov Similarly, docking studies were used to confirm that potent anti-platelet derivatives bind effectively to the active site of the GPIIb/IIIa receptor, validating it as the molecular target. jst.go.jp These examples underscore a trend towards not just discovering what a molecule does, but precisely how it does it.

Integration with Emerging Technologies in Chemical Synthesis and Biology

The development of drugs based on the this compound scaffold is being accelerated by the integration of emerging technologies in both chemical synthesis and computational biology. These advancements allow for more efficient creation of diverse molecules and better prediction of their biological activities.

Advanced Synthesis Methods:

Catalysis: Copper-catalyzed reactions have become a cornerstone for efficiently constructing the benzoxazinone ring system, often in a one-pot process that improves yield and reduces waste. ijsr.netresearchgate.net Palladium catalysis has also been employed for advanced C-C bond-forming reactions to further functionalize the scaffold. semanticscholar.org

Novel Reactions: The Smiles rearrangement is a key intramolecular reaction used to form the benzoxazinone core from readily available starting materials. jst.go.jpsemanticscholar.org Additionally, "click chemistry," specifically the 1,3-dipolar cycloaddition, has been used to link the scaffold to other pharmacologically active moieties like 1,2,3-triazoles, enabling a modular approach to building complex molecules. nih.govmdpi.com

Process Technology: The use of microwave irradiation can dramatically reduce reaction times, in some cases from hours to just a few minutes, making the synthesis process more efficient and practical. researchgate.net

Computational and Biological Technologies:

In Silico Screening: Computational tools are increasingly used to guide drug discovery. In silico target prediction algorithms, such as those based on Naïve Bayesian classifiers, can suggest potential biological targets for new derivatives. plos.org

Molecular Modeling: Molecular docking is routinely used to predict and analyze the binding of benzoxazinone derivatives to their target proteins, such as the GPIIb/IIIa receptor or Keap1. jst.go.jpnih.gov This provides crucial insights into the specific interactions that drive biological activity and helps in the rational design of more potent compounds.

ADME Prediction: Computational ADME (Absorption, Distribution, Metabolism, and Excretion) analyses are performed to evaluate the drug-like properties of new compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetics. mdpi.com

Expanding Research into Novel Targets and Pathways

While initial research on benzoxazinones focused on broad activities like antimicrobial and anticancer effects, current and future work is expanding to more specific and novel molecular targets and cellular pathways. This shift is driven by a deeper understanding of disease biology and the need for more selective therapeutics. The versatility of the this compound scaffold makes it an ideal platform for this exploration.

Researchers have successfully designed benzoxazin-3-one (B8392483) derivatives as highly potent and selective nonsteroidal antagonists of the mineralocorticoid receptor (MR). acs.org This represents a novel therapeutic strategy for hypertension, moving beyond traditional targets. acs.org In another example, compounds designed as glycosidase inhibitors were also predicted through in silico analysis to potentially target the sodium/glucose cotransporter 1, suggesting new avenues for developing antidiabetic drugs. plos.org

The exploration of novel signaling pathways is also a key future direction. The identification of derivatives that modulate the Nrf2-HO-1 pathway opens up possibilities for treating a range of conditions involving oxidative stress and inflammation, including neurodegenerative diseases. nih.gov Similarly, targeting the PI3K/mTOR pathway and inducing autophagy with benzoxazinone derivatives represents a sophisticated approach to cancer therapy. nih.gov This targeted approach allows for the development of drugs with potentially higher efficacy and fewer side effects.

Novel Target / PathwayTherapeutic AreaCompound BasisReference
Mineralocorticoid Receptor (MR)HypertensionBenzoxazin-3-one derivatives acs.org
ThrombinAnticoagulation7-Amino-1,4-benzoxazin-3(4H)-one derivatives acs.org
Glycoprotein (B1211001) IIb/IIIa ReceptorAnti-platelet Therapy7-Amido-1,4-benzoxazin-3(4H)-one derivatives jst.go.jp
Nrf2-HO-1 PathwayNeuroinflammation / NeurodegenerationAminobenzoxazinone derivatives nih.gov
PI3K/mTOR PathwayCancer1,4-Benzoxazinone derivatives nih.gov
Glycosidases / SGLT1 (predicted)DiabetesBenzoxazine-based aglycones plos.org

Q & A

Q. What are the established synthetic routes for 7-amino-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

The synthesis of benzoxazinone derivatives typically involves cyclization of substituted anthranilic acid derivatives or reductive amination of precursor oxazines. For example, 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one was synthesized with a 97% yield via nucleophilic substitution followed by cyclization, using ethanol as a solvent under reflux conditions . Optimization involves adjusting reaction time, temperature, and catalyst selection. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is recommended for monitoring reaction progress.

Q. What analytical techniques are critical for confirming the structure of this compound?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and coupling constants. For example, aromatic protons in benzoxazinones typically resonate at δ 6.5–7.5 ppm, while carbonyl carbons appear near δ 165–170 ppm .
  • X-ray Crystallography : Resolves conformational ambiguities, such as envelope-shaped heterocyclic rings or disordered oxygen atoms in the benzoxazinone core .
  • Mass Spectrometry (GC/MS or LC-MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological screening assays are relevant for evaluating this compound?

Initial screening should focus on:

  • Antifungal Activity : Disk diffusion or microdilution assays against Candida or Aspergillus species, with IC50 calculations .
  • Herbicidal Potential : Seed germination inhibition tests using Arabidopsis thaliana or monocot models .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazinone derivatives?

Discrepancies often arise from substituent effects or assay conditions. For example:

  • Substituent Position : 6-amino-8-chloro derivatives show stronger antifungal activity than 7-amino analogs due to enhanced electrophilicity .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal tests) .
  • Solubility Factors : Use dimethyl sulfoxide (DMSO) carriers at non-toxic concentrations (<1% v/v) to avoid false negatives .

Q. How should researchers address inconsistencies in spectral data during structural characterization?

  • NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve crowded aromatic regions. For example, NOESY can distinguish ortho vs. para substituents .
  • X-ray Disorder : Refine crystallographic models with occupancy adjustments for disordered atoms, as seen in the 46:54 ratio disorder of oxygen atoms in 4-benzyl-7-chloro derivatives .
  • Mass Fragmentation : Compare experimental fragmentation patterns with computational predictions (e.g., in silico tools like CFM-ID) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on benzoxazinone derivatives?

  • Core Modifications : Introduce substituents at positions 2, 4, and 7 to probe electronic and steric effects. For example, 4-propyl groups enhance lipophilicity and membrane penetration .
  • Bioisosteric Replacement : Replace the oxazinone oxygen with sulfur or nitrogen to assess pharmacophore flexibility .
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent properties with bioactivity .

Q. How can crystallization challenges be overcome for X-ray analysis of benzoxazinones?

  • Solvent Selection : Slow evaporation from ethanol or acetone yields high-quality crystals .
  • Temperature Gradients : Gradual cooling (0.5°C/min) reduces lattice defects.
  • Additive Screening : Small amounts of hexane or ethyl acetate can induce nucleation .

Q. What experimental precautions are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage Conditions : Store in airtight containers at –20°C under inert gas (N2 or Ar) to prevent oxidation .
  • Waste Disposal : Neutralize acidic/basic residues before incineration, adhering to EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.